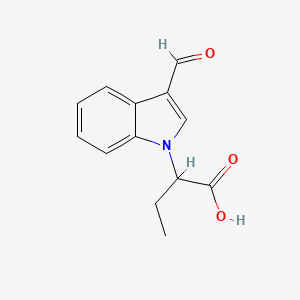

2-(3-formyl-1H-indol-1-yl)butanoic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-formyl-1H-indol-1-yl)butanoic acid typically involves the reaction of 3-formylindole with butanoic acid derivatives under specific conditions . One common method involves the use of a catalytic amount of concentrated sulfuric acid in absolute ethanol, followed by refluxing for several hours . The reaction is monitored using thin-layer chromatography (TLC) to determine the completion .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-formyl-1H-indol-1-yl)butanoic acid can undergo various chemical reactions, including:

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 2-(3-carboxy-1H-indol-1-yl)butanoic acid.

Reduction: 2-(3-hydroxymethyl-1H-indol-1-yl)butanoic acid.

Substitution: Various halogenated, nitrated, or sulfonated derivatives of the indole ring.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anticancer Activity

Research indicates that indole derivatives, including 2-(3-formyl-1H-indol-1-yl)butanoic acid, exhibit promising anticancer properties. A study on related indole compounds demonstrated their ability to inhibit cell proliferation in cancer models, suggesting that this compound could serve as a lead for developing new anticancer agents .

Neuropharmacology

Indole derivatives are known to interact with neurotransmitter systems. The potential of this compound in modulating dopamine receptors has been explored, indicating its possible utility in treating neurological disorders such as schizophrenia and Parkinson's disease .

Anti-inflammatory Properties

Indoles have also been linked to anti-inflammatory effects. The structural features of this compound may enhance its ability to modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .

Material Science Applications

Cosmetic Formulations

Due to its unique chemical structure, this compound can be utilized in cosmetic formulations. Its potential as a skin-conditioning agent is being researched, particularly for its moisturizing and anti-aging effects . The compound's stability and efficacy in topical applications are critical for developing safe cosmetic products.

Polymer Chemistry

The reactivity of this compound allows it to be used as a building block in polymer synthesis. Its functional groups can participate in various polymerization reactions, leading to materials with tailored properties for specific applications in coatings and adhesives .

Case Studies

Study on Anticancer Properties

In a recent study, various indole derivatives were synthesized and tested for their cytotoxicity against cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited significant inhibition of cell proliferation, underscoring the therapeutic potential of this class of compounds .

Neuropharmacological Evaluation

Another investigation focused on the interaction of indole derivatives with dopamine receptors. The findings revealed that certain modifications could enhance selectivity and potency, suggesting pathways for optimizing the neuropharmacological properties of compounds like this compound .

Mecanismo De Acción

The mechanism of action of 2-(3-formyl-1H-indol-1-yl)butanoic acid is not fully understood. it is believed to interact with various molecular targets and pathways due to its indole structure . Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological processes such as cell signaling, metabolism, and gene expression .

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness

2-(3-formyl-1H-indol-1-yl)butanoic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties . Its formyl and butanoic acid groups provide additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry .

Actividad Biológica

2-(3-formyl-1H-indol-1-yl)butanoic acid is an organic compound with significant potential in pharmacology, primarily due to its structural characteristics derived from the indole framework. This compound exhibits a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of both a formyl group and a butanoic acid chain enhances its reactivity and interaction with biological targets.

- Molecular Formula : C13H13NO3

- Molar Mass : 231.25 g/mol

- Density : Approximately 1.23 g/cm³

- Boiling Point : Around 449.2 °C

The compound's structure contributes to its unique chemical properties and biological activities, making it a valuable candidate for further research.

Indole derivatives, including this compound, are known to interact with various biological receptors and enzymes. The mechanisms through which this compound exerts its effects include:

- Binding Affinity : The indole ring system can bind with high affinity to multiple receptors, influencing various cellular processes .

- Biochemical Pathways : It has been shown to affect pathways related to antiviral, anticancer, anti-inflammatory, and antimicrobial activities.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. These properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Anticancer Activity

The compound has been studied for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. For instance, in vitro assays demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation in various cancer cell lines .

Anti-inflammatory Effects

Indole derivatives are also recognized for their anti-inflammatory properties. This compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

In Vitro Studies

Several studies have highlighted the biological activity of this compound:

- Anticancer Efficacy :

-

Antimicrobial Testing :

- In another study, the compound exhibited significant inhibitory activity against several bacterial strains, suggesting its potential as an antimicrobial agent.

-

Inflammation Modulation :

- Research demonstrated that this compound could reduce levels of inflammatory markers in cell cultures treated with lipopolysaccharides (LPS), indicating its role in mitigating inflammatory responses.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-amino-4-(1H-indol-3-yl)butanoic acid | C12H14N2O2 | Contains an amino group; different biological activity |

| 3-acetylindole | C9H9NO | Acetyl substitution instead of formyl; similar contexts |

| Indole-3-acetic acid | C10H9NO2 | Plant hormone; involved in growth regulation |

The unique combination of functional groups in this compound may enhance its biological activity compared to other indole derivatives.

Propiedades

IUPAC Name |

2-(3-formylindol-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-11(13(16)17)14-7-9(8-15)10-5-3-4-6-12(10)14/h3-8,11H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWHURCYMNEHJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501276679 | |

| Record name | α-Ethyl-3-formyl-1H-indole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869947-42-2 | |

| Record name | α-Ethyl-3-formyl-1H-indole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869947-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Ethyl-3-formyl-1H-indole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.